molecular formula C25H22N2O4 B2604071 (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326008-01-9

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2604071
CAS No.: 326008-01-9
M. Wt: 414.461
InChI Key: RRQQTYOEGGODHT-MDZDMXLPSA-N
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Description

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6). This compound is a key research tool for investigating the role of HDAC6 in cellular processes, as it exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs. HDAC6 is primarily involved in the deacetylation of non-histone substrates, most notably alpha-tubulin , and plays a critical role in regulating cellular motility, protein aggregation, and the degradation of misfolded proteins via the aggresome pathway . Consequently, this inhibitor is extensively used in oncology research to study its effects on cancer cell proliferation and metastasis, as well as in neurobiology to explore potential therapeutic avenues for neurodegenerative diseases characterized by pathogenic protein accumulation, such as Alzheimer's and Huntington's disease. Its mechanism involves binding to the catalytic domain of HDAC6, leading to increased levels of acetylated tubulin and disruption of HDAC6-mediated cellular functions, providing researchers with a precise means to dissect the tubulin code and HDAC6 biology.

Properties

IUPAC Name

2-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c28-22(10-9-19-6-3-15-31-19)26-13-11-17(12-14-26)16-27-24(29)20-7-1-4-18-5-2-8-21(23(18)20)25(27)30/h1-10,15,17H,11-14,16H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQQTYOEGGODHT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the benzoisoquinoline core, which can be synthesized through a Pictet-Spengler reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. The furan moiety is added through a Heck coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl groups in the benzoisoquinoline core can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives of the benzoisoquinoline core.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving the benzoisoquinoline core.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoisoquinoline core can intercalate into DNA, disrupting its function. The piperidine ring can interact with various receptors, modulating their activity. The furan moiety can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Quinoline-2,4-dione Derivatives

  • Example 1: 3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione (Compound 1E) Synthesized via nucleophilic substitution of a chloro intermediate with sodium azide . Structural differences: Lacks the benzo[de]isoquinoline extension and acryloyl-piperidine substituent. Implications: The azide group enhances reactivity for click chemistry applications, whereas the target compound’s furan-acryloyl group may favor π-π stacking or covalent binding.
  • Example 2: (1H,3H)-dione derivatives (e.g., 6B) Prepared via bromination of quinoline precursors, a method distinct from the target compound’s likely multi-step synthesis involving piperidine alkylation and acryloylation .

Quinolinone Derivatives

  • Example: 4-Hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C) Features a simpler bicyclic system with hydroxyl and methoxy substituents. Synthesis involves cyclization and alkylation steps, differing from the target compound’s use of a preformed benzo[de]isoquinoline core .

Physicochemical Properties

Property Target Compound Compound 1E (Quinoline-2,4-dione) Compound 4C (Quinolinone)
Molecular Weight ~495 g/mol (estimated) ~375 g/mol ~245 g/mol
Key Functional Groups Benzo[de]isoquinoline-dione, acryloyl, furan Azide, benzyl, phenyl Hydroxy, methoxy, propyl
Solubility (Predicted) Low (due to aromatic bulk) Moderate (polar azide group) Moderate (hydroxy group)
LogP ~3.5 (high lipophilicity) ~2.8 ~1.5

Biological Activity

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by its unique structural features, including a benzo[de]isoquinoline core, a furan moiety, and a piperidine ring. This compound belongs to a class of heterocyclic compounds that are recognized for their diverse biological activities. The presence of multiple functional groups within its structure suggests potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.

Structural Characteristics

The molecular formula of the compound is C25H22N2O4C_{25}H_{22}N_{2}O_{4} with a molecular weight of approximately 414.46 g/mol. Its structure is depicted as follows:

 E 2 1 3 furan 2 yl acryloyl piperidin 4 yl methyl 1H benzo de isoquinoline 1 3 2H dione\text{ E 2 1 3 furan 2 yl acryloyl piperidin 4 yl methyl 1H benzo de isoquinoline 1 3 2H dione}

The compound's structure includes:

  • Benzo[de]isoquinoline core : Known for its potential anticancer properties.
  • Furan moiety : Often associated with various bioactivities, including antimicrobial and anti-inflammatory effects.
  • Piperidine ring : Frequently involved in the modulation of neurotransmitter systems.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. The benzo[de]isoquinoline framework has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Antimicrobial Properties

The presence of the furan ring suggests potential antimicrobial activity. Studies have shown that furan-containing compounds can interact with bacterial membranes or inhibit bacterial enzymes, leading to effective antibacterial action.

Enzyme Inhibition

Given the structural components of this compound, it is hypothesized that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound). These studies typically focus on:

  • Cell viability assays : Assessing the cytotoxic effects on cancer cell lines.
  • Mechanistic studies : Investigating the pathways through which the compound exerts its effects.

Table of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionCOX enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzo[de]isoquinoline-1,3(2H)-dione core?

  • The benzo[de]isoquinoline-dione core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. This method avoids hazardous gas handling and achieves high regioselectivity . Alternative routes include spirocyclic piperidine-quinoline intermediates, as demonstrated in the acylation of 1-benzyl-4-piperidone derivatives to form structurally analogous heterocycles .

Q. How is the (E)-configuration of the acryloyl group confirmed experimentally?

  • The (E)-configuration is confirmed using 1^1H-NMR coupling constants (Jtrans=1216J_{trans} = 12–16 Hz for α,β-unsaturated carbonyl systems) and X-ray crystallography. For example, (E)-configured acrylaldehyde derivatives were validated via crystallographic studies showing planar geometry and bond angles consistent with trans stereochemistry .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • Key techniques include:

  • IR spectroscopy to confirm carbonyl stretches (e.g., 1650–1750 cm1^{-1} for acryloyl groups) .
  • GC-MS for molecular ion detection and purity assessment, though sensitivity may vary (0.5–8% intensity for spirocyclic piperidine derivatives) .
  • X-ray crystallography to resolve stereochemical ambiguities, as applied to structurally similar piperidin-4-one derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for acylation of piperidine intermediates?

  • Acylation efficiency depends on solvent polarity, base selection, and temperature. For example, 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] were synthesized in >90% yield using dichloromethane and triethylamine at 0–25°C. Steric hindrance from the piperidine N-substituent (e.g., benzyl groups) requires longer reaction times (24–48 hrs) .

Q. What strategies address contradictions in spectroscopic data for structurally complex intermediates?

  • Discrepancies in molecular ion intensity (e.g., GC-MS data with <8% abundance) can arise from thermal instability. Mitigation strategies include:

  • Lowering ionization temperatures.
  • Using soft ionization techniques (e.g., ESI-MS).
  • Cross-validating with 13^{13}C-NMR and DEPT experiments to confirm carbon environments .

Q. How can computational chemistry predict the biological activity of this compound?

  • Docking studies can model interactions with target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (derived from crystallography or DFT-optimized geometries).
  • QSAR models may correlate substituent effects (e.g., furan vs. phenyl groups) with activity trends, as demonstrated in analogous piperidine-based inhibitors .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in derivatives?

  • Systematic SAR studies involve:

  • Substituent variation : Replacing the furan-2-yl group with other aryl/heteroaryl moieties (e.g., thiophene or pyridine) to assess electronic effects .
  • Scaffold modification : Introducing methyl/isopropyl groups at the piperidine 4-position to evaluate steric impacts on target binding .
  • Pharmacophore mapping to identify critical hydrogen-bonding motifs (e.g., the acryloyl carbonyl and isoquinoline-dione oxygen) .

Methodological Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., oil vs. solid intermediates) may arise from polymorphic forms or residual solvents. Recrystallization in ethyl acetate/hexane mixtures improves purity .
  • Stereochemical Control : The (E)-acryloyl configuration is stabilized by using non-polar solvents (e.g., toluene) and avoiding protic conditions that promote isomerization .

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